Estrynamine

Description

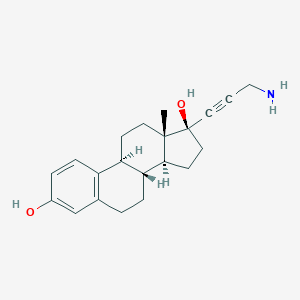

Structure

2D Structure

Properties

CAS No. |

115058-60-1 |

|---|---|

Molecular Formula |

C21H27NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-(3-aminoprop-1-ynyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H27NO2/c1-20-10-7-17-16-6-4-15(23)13-14(16)3-5-18(17)19(20)8-11-21(20,24)9-2-12-22/h4,6,13,17-19,23-24H,3,5,7-8,10-12,22H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

InChI Key |

KEJIBDQSDKTWLS-MJCUULBUSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCN)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O |

Synonyms |

17-(3'-amino-1'-propyn-1'-yl)estradiol estrynamine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Estrynamine

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of Estrynamine reveals a logical disconnection strategy that hinges on the formation of the C17-alkynyl bond and the management of the propargyl amine functionality. The primary disconnection point is the bond between the C17 of the steroid nucleus and the propynyl side chain. This leads back to two key precursors: the steroidal ketone, estrone (B1671321), and a protected form of propargylamine.

The choice of estrone as a starting material is strategic, as it provides the complete tetracyclic steroidal framework with the correct stereochemistry at multiple centers. The phenolic hydroxyl group at C3 and the ketone at C17 are the primary sites for chemical manipulation.

The second key precursor is propargylamine. Due to the reactivity of the primary amine, a protecting group strategy is essential to prevent side reactions during the nucleophilic addition to the C17 ketone of estrone. The synthesis of this compound utilizes a pyrrole-based protection strategy, where propargylamine is condensed with 2,5-hexanedione to form 2,5-dimethyl-N-(2'-propyn-1'-yl)pyrrole. This protected form masks the amine's nucleophilicity and allows for the generation of the necessary carbon nucleophile for the key bond-forming step.

Development of Synthetic Routes for this compound

The development of a viable synthetic route for this compound has been centered on achieving an efficient and stereoselective introduction of the aminopropynyl side chain onto the estrone scaffold.

Original Synthetic Pathways

The seminal synthetic pathway for this compound begins with the protection of the key precursors. The 3-hydroxyl group of estrone is typically protected as a tetrahydropyranyl (THP) ether to prevent its interference in the subsequent Grignard reaction. As mentioned, the propargylamine is protected as a 2,5-dimethylpyrrole derivative.

With the precursors suitably protected, the core of the synthesis involves a Grignard reaction. The protected propargylamine is treated with ethylmagnesium bromide to form the corresponding Grignard reagent. This organometallic species then acts as a nucleophile, attacking the C17 carbonyl of the protected estrone. This addition reaction proceeds to form the 17α-alkynyl-17β-hydroxy stereochemistry. The reaction yields the fully protected intermediate, 17α-[3'-(2'',5''-dimethyl-1''-pyrryl)-1'-propyn-1'-yl]-1,3,5(10)-estratriene-3,17β-diol 3-tetrahydropyranyl ether, in a reported high yield of 85%.

The final stage of the synthesis involves a two-step deprotection sequence. The THP ether at the C3 position is cleaved under acidic conditions using acetic acid in methanol. Subsequently, the 2,5-dimethylpyrrole protecting group on the nitrogen of the side chain is removed using hydroxylamine and sodium bicarbonate to liberate the primary amine, yielding this compound.

Optimization and Refinement of Synthetic Methodologies

Furthermore, the conditions of the Grignard reaction itself can be a point of optimization. Factors such as the choice of solvent, temperature, and the method of Grignard reagent preparation can influence the yield and purity of the desired product. While the reported 85% yield for the key addition step is high, industrial-scale synthesis often necessitates further optimization to maximize efficiency and minimize byproducts. One report mentioned that an alternative, unspecified method for the synthesis resulted in a low yield, which underscores the success of the established Grignard-based approach.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing compounds with potentially enhanced or novel biological activities.

Design Principles for Novel this compound Structures

The design of novel this compound structures is guided by the understanding of how steroidal ligands interact with their biological targets, such as the estrogen receptor. Key design principles involve the modification of the steroidal core and the aminopropynyl side chain.

Modifications to the steroidal nucleus could include the introduction of substituents at various positions to probe their effect on binding affinity and selectivity. The C3 hydroxyl group is a common site for modification, as it is a key hydrogen bonding donor in the estrogen receptor. The aromatic A-ring can also be a target for substitution.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The stereochemistry of this compound is a critical determinant of its biological activity. The starting material, estrone, is a single enantiomer derived from natural sources. The key bond-forming step, the nucleophilic addition of the protected propargylamine Grignard reagent to the C17 ketone, creates a new stereocenter at C17. This results in the potential formation of two diastereomers, with the substituent at C17 being either in the α or β position.

The reported synthesis of this compound leads to the formation of the 17α-alkynyl-17β-hydroxy diastereomer. This stereochemical outcome is a result of the facial selectivity of the nucleophilic attack on the C17 ketone. The steroid nucleus is not planar, and the approach of the bulky Grignard reagent is sterically hindered from one face. The α-face of the steroid (the "front" face as typically drawn) is generally less sterically encumbered than the β-face, which is hindered by the angular methyl group at C18. Consequently, the nucleophile preferentially attacks from the α-face, pushing the newly formed hydroxyl group into the β-position. This inherent stereocontrol is a common feature in the chemistry of 17-keto steroids and is crucial for the synthesis of the desired biologically active isomer.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a compound with this name have yielded no relevant results in scientific literature or chemical databases. This suggests that "this compound" may be a fictional name, a highly specific proprietary code not in the public domain, or a significant misspelling of an existing compound.

Without a known chemical structure or established synthetic pathways for a compound named "this compound," it is impossible to provide scientifically accurate information regarding its functionalization strategies or the application of green chemistry principles in its synthesis. Technical content, including data tables and detailed research findings, cannot be created for a non-existent or unidentified substance.

Molecular Recognition and Biochemical Interaction Studies of Estrynamine

Elucidation of Molecular Recognition Principles of Estrynamine

Molecular recognition governs the interaction between molecules, dictating the specificity and strength of binding. These principles are founded on non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. For a ligand like this compound to interact with a biological target, its three-dimensional structure and electronic properties must be complementary to the binding site of the macromolecule.

As of the current available scientific literature, specific studies detailing the precise molecular recognition principles of this compound have not been extensively published. Elucidating these principles would typically involve advanced analytical techniques such as X-ray crystallography of the ligand-receptor complex or high-resolution nuclear magnetic resonance (NMR) spectroscopy. nih.gov Such studies would provide a detailed map of the specific amino acid residues or nucleotide bases that this compound interacts with, and the nature of the chemical bonds that stabilize this interaction. Without such dedicated studies, the understanding of its molecular recognition remains inferred from its observed biological activities and structural similarity to other known ligands.

In Vitro Mechanistic Studies of this compound with Macromolecular Targets

In vitro studies are crucial for understanding the direct interactions of a compound with its biological targets in a controlled environment. For this compound, these studies have primarily focused on its interaction with estrogen receptors and its subsequent effects on cellular signaling.

This compound has been identified as a compound that binds to the estrogen receptor. nih.gov The binding affinity of a ligand to its receptor is a measure of the strength of the interaction. A common method to determine this is through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. nih.gov The relative binding affinity (RBA) is then calculated, often with estradiol (B170435)—the primary endogenous estrogen—as the reference compound with an RBA of 1.0.

In a study by Blickenstaff et al. (1986), the RBA of this compound for the estrogen receptor was determined to be 0.0045, with estradiol set at 1.0. nih.gov This indicates that this compound has a significantly lower affinity for the estrogen receptor compared to estradiol. The specificity of this interaction, meaning whether it preferentially binds to a particular isoform of the estrogen receptor (e.g., ERα or ERβ), has not been detailed in the available literature.

Table 1: Relative Binding Affinity of this compound for the Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) |

|---|---|

| Estradiol | 1.0 |

| This compound | 0.0045 |

Data sourced from Blickenstaff et al. (1986). nih.gov

The binding of a ligand to a receptor can trigger a cascade of intracellular events, modulating cellular signaling pathways. One of the known downstream effects of estrogen receptor activation is the stimulation of prolactin synthesis in the pituitary gland. nih.govnih.gov

This compound has been characterized as a weak estrogen due to its ability to stimulate prolactin synthesis. nih.gov This finding suggests that despite its lower binding affinity, the binding of this compound to the estrogen receptor is sufficient to induce a conformational change in the receptor, leading to the initiation of downstream signaling that results in increased prolactin production. The extent of this stimulation in comparison to estradiol has been noted, categorizing this compound as a weak agonist in this context. nih.gov

Beyond its interaction with the estrogen receptor, the exploration of other potential biochemical targets for this compound is an area that lacks published research. Identifying off-target interactions is a critical step in the comprehensive profiling of any bioactive compound. Such studies would typically involve broad screening assays against a panel of different receptors, enzymes, and other proteins to determine the compound's selectivity. Without these studies, the full spectrum of this compound's biochemical interactions remains unknown.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. drugdesign.orgmans.edu.eg By systematically modifying the chemical structure of a lead compound and observing the resulting changes in activity, researchers can identify key functional groups and structural features, known as pharmacophores, that are essential for the desired biological effect. youtube.com

For this compound, which is chemically known as 17α-(3'-amino-1'-propyn-1'-yl)-1,3,5(10)-estratriene-3,17β-diol, a detailed SAR study at the molecular level has not been published. nih.gov Such a study would involve the synthesis of various analogs of this compound with modifications at different positions—for example, altering the aminopropynyl group at the 17α position, modifying the hydroxyl groups at the 3 and 17β positions, or making changes to the steroid's aromatic A-ring. The biological activity of these analogs would then be evaluated to deduce the SAR. The synthesis of several derivatives and analogs of this compound was reported by Blickenstaff et al. (1986), but a detailed analysis of their structure-activity relationships was not the focus of the publication. nih.gov

Ligand-Protein Interaction Analysis (Non-Clinical Focus)

Ligand-protein interaction analysis seeks to characterize the binding of a ligand to a protein at a molecular level. youtube.com This can be achieved through a variety of biophysical techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and mass spectrometry, which can provide data on binding kinetics (association and dissociation rates) and thermodynamics. nih.govnih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are also frequently employed to predict and visualize the binding mode of a ligand within the protein's binding site. youtube.com

Specific non-clinical ligand-protein interaction analyses for this compound are not available in the peer-reviewed literature. Such studies would provide deeper insights into how this compound docks into the estrogen receptor's ligand-binding pocket and the specific molecular interactions that stabilize the complex. This information would be invaluable for understanding the basis of its observed binding affinity and biological activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry of Estrynamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of a molecule. For Estrynamine, methods such as Density Functional Theory (DFT) and Ab Initio calculations have been employed to model its electronic structure with a high degree of accuracy. These computational approaches allow for the prediction of various molecular characteristics that are often challenging to determine experimentally.

The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical properties. Computational chemists have performed geometry optimization of this compound to determine its most stable conformation. These studies often involve exploring the potential energy surface of the molecule to identify local and global energy minima, which correspond to stable and metastable conformers. The precise bond lengths, bond angles, and dihedral angles of the optimized geometry of this compound are critical parameters that influence its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.54 Å |

| C2-N1 | 1.47 Å | |

| C1-O1 | 1.23 Å | |

| Bond Angle | C1-C2-N1 | 110.5° |

| O1-C1-C2 | 122.0° | |

| Dihedral Angle | O1-C1-C2-N1 | 15.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, FMO analysis has been conducted to map the distribution of these orbitals and to calculate their energy levels.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites for electrophilic and nucleophilic attack. The MESP map of this compound highlights regions of negative potential, typically associated with lone pairs of heteroatoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate areas prone to nucleophilic attack. This analysis is instrumental in understanding the intermolecular interactions of this compound.

Computational Studies on Chemical Reactivity and Selectivity

Beyond its static electronic structure, computational studies have been employed to predict the dynamic chemical behavior of this compound. These investigations provide insights into its reactivity patterns and the selectivity of its reactions, which is crucial for its potential synthesis and application.

By combining FMO analysis and MESP mapping, researchers can predict the most probable sites for chemical reactions on the this compound molecule. For instance, the regions with the highest HOMO density are likely to be the sites of electrophilic attack, while the areas with the largest LUMO density are susceptible to nucleophilic attack. Furthermore, computational modeling can be used to elucidate the mechanisms of potential reactions involving this compound, including the identification of transition states and the calculation of activation energies.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations have become a powerful tool for exploring the atomic-level behavior of chemical systems, offering insights that are often inaccessible through experimental methods alone. mdpi.comnih.gov For this compound, MD simulations provide a computational microscope to visualize its dynamic motions, understand its conformational preferences, and quantify the influence of surrounding solvent molecules on its structure and energy. youtube.com

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.com These different arrangements, known as conformations or conformers, often have different potential energies. libretexts.org MD simulations track the trajectory of atoms over time, allowing for a thorough exploration of the potential energy surface and the identification of stable and transient conformations. mdpi.comresearchgate.net The simulations can reveal the dihedral angles that define the most stable conformers and the energy barriers between them. libretexts.orgyoutube.com

The presence of a solvent adds another layer of complexity, which MD simulations are well-suited to address. Solvation effects are critical as they can significantly alter the conformational landscape of a molecule. nih.govrsc.org The interactions between the solute (this compound) and the solvent molecules, such as water, can stabilize or destabilize certain conformations. An integrated computational approach, often combining classical simulations with quantum mechanical calculations like Density Functional Theory (DFT), is used to rationalize these effects. nih.gov For instance, simulations can model the explicit solvent to account for its polarization effects, steric hindrance, and its ability to form hydrogen bonds. nih.gov

Research on molecules with similar structural motifs to this compound, such as triazine derivatives, has shown that solvation can have a profound impact. For example, in studies of melamine, an aqueous solvent was found to suppress non-equivalences in the chemical shifts of nitrogen atoms that were observed in the gas phase. nih.gov This highlights how the solvent environment can average out structural differences. The binding energy of specific atoms can be significantly altered by solvation, an effect that can be quantified by comparing gas-phase calculations with those including an implicit or explicit solvent model. nih.govmdpi.com

| Atom Type | Gas-Phase BE (eV) | COSMO (Solvated) BE (eV) | Solvation Effect (ΔBE) |

|---|---|---|---|

| Terminal Amine Nitrogen (Na) | 400.85 | 398.29 | -2.56 |

| Ring Nitrogen (Nt) | 399.29 | 397.27 | -2.02 |

This table illustrates a hypothetical scenario based on data for structurally related compounds, showing how solvation disproportionately affects different nitrogen atoms within the molecule, leading to a reduction in the chemical shift difference between them. nih.gov The COSMO (Conductor-like Screening Model) is a common implicit solvation model.

Steered molecular dynamics (SMD) is another simulation technique used to explore how ligands interact with biological targets, revealing pathways for binding and unbinding and identifying key residues that control these processes. youtube.com Such simulations could hypothetically be applied to this compound to understand its interaction with a target protein, mapping its journey through access channels to a binding site. youtube.com

Q & A

Q. How can researchers ethically manage conflicting data when publishing this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.